molecular formula C16H12ClN3OS B2465276 N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide CAS No. 392241-76-8

N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide

Cat. No. B2465276
CAS RN: 392241-76-8
M. Wt: 329.8
InChI Key: QWDNRWUTWJZXSP-UHFFFAOYSA-N
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Description

The compound “N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide” is a complex organic molecule that likely contains a thiadiazole ring, which is a type of heterocyclic compound .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through a series of reactions including esterification, hydrazination, salt formation, and cyclization .

Scientific Research Applications

Molecular Structures and Intermolecular Interactions

N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide and its derivatives exhibit a 'V' shaped molecular structure, with their various intermolecular interactions such as hydrogen bonds and π interactions contributing to their 3-D arrays. This structural feature is pivotal in the compounds' applications in scientific research, particularly in the design and synthesis of new molecules with potential biological activities (Boechat et al., 2011).

Pharmacological Evaluation as Glutaminase Inhibitors

Derivatives of N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide have been explored as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), a therapeutic target in cancer research. These studies aim to identify more potent GLS inhibitors with improved drug-like properties to attenuate the growth of cancer cells in vitro and in vivo (Shukla et al., 2012).

Antibacterial Activity

Compounds containing the N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide moiety have been synthesized and evaluated for their antibacterial activity against gram-positive and gram-negative bacteria. These compounds' structural and physicochemical parameters have been studied through QSAR (Quantitative Structure-Activity Relationship) studies, providing insights into their potential as antibacterial agents (Desai et al., 2008).

Anticancer Potential

Several studies have highlighted the anticancer potential of derivatives of N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide. These compounds have been evaluated for their cytotoxicity against various cancer cell lines, with some showing promising results in inhibiting cellular growth. The structural modifications in these derivatives play a crucial role in their anticancer activity, offering a pathway for developing new therapeutic agents (Mohammadi-Farani et al., 2014).

properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3OS/c17-13-9-5-4-8-12(13)15-19-20-16(22-15)18-14(21)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDNRWUTWJZXSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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